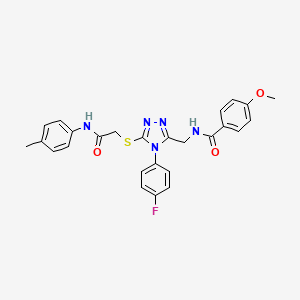

N-((4-(4-fluorophenyl)-5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5O3S/c1-17-3-9-20(10-4-17)29-24(33)16-36-26-31-30-23(32(26)21-11-7-19(27)8-12-21)15-28-25(34)18-5-13-22(35-2)14-6-18/h3-14H,15-16H2,1-2H3,(H,28,34)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWYFKAVEWDBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-fluorophenyl)-5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A triazole ring , known for its diverse biological activities.

- A fluorophenyl group , which can enhance lipophilicity and biological activity.

- An amide linkage , which is common in pharmaceuticals for enhancing binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety has been associated with the inhibition of various enzymes, particularly those involved in fungal biosynthesis and cancer cell proliferation.

- Antioxidant Properties : Similar triazole derivatives have shown antioxidant activity, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Compounds with similar scaffolds have demonstrated significant antimicrobial effects against various pathogens.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antifungal Efficacy : A study demonstrated that derivatives of the triazole structure exhibited high antifungal efficacy against Candida species, suggesting that this compound may also possess similar properties. This could be particularly useful in treating fungal infections that are resistant to conventional therapies .

- Antioxidant Activity : Research on related compounds indicated significant antioxidant properties, with IC50 values indicating effective scavenging of free radicals. This suggests potential applications in preventing oxidative stress-related diseases .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that the compound exhibits cytotoxic effects against certain cancer cell lines, with a CC50 value indicating moderate toxicity. This positions it as a potential candidate for further development as an anticancer agent .

Q & A

Q. Q1. What are the critical steps in synthesizing this triazole-containing compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step route:

Core Triazole Formation : Cyclization of thiosemicarbazides under reflux with ethyl alcohol and phenylisothiocyanate to form the 1,2,4-triazole ring .

Functionalization : Introduction of the fluorophenyl and p-tolylamino groups via nucleophilic substitution or coupling reactions. Protective groups (e.g., benzyloxy) may be required to prevent side reactions .

Thioether Linkage : The 2-oxoethylthio moiety is introduced using potassium carbonate as a base in acetonitrile, with strict temperature control (20–25°C) to avoid over-alkylation .

Optimization : Use Design of Experiments (DoE) to vary parameters like solvent polarity, temperature, and stoichiometry. For example, acetonitrile enhances nucleophilicity in thioether formation, while dichloromethane may improve selectivity in coupling steps .

Q. Q2. How can spectroscopic techniques characterize this compound’s structure and purity?

Methodological Answer:

- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, triazole methylene at δ 4.1–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~644.7) and detects impurities like unreacted intermediates .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% required for biological assays). Use gradient elution (water/acetonitrile + 0.1% TFA) .

Q. Q3. What safety protocols are essential during handling and storage?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. Conduct reactions in a fume hood due to volatile byproducts (e.g., H₂S in thioether synthesis) .

- Storage : Store in airtight containers at –20°C under argon to prevent oxidation of the thioether group. Desiccate to avoid hydrolysis of the amide bond .

Advanced Research Questions

Q. Q4. How can computational modeling predict this compound’s bioactivity and binding mechanisms?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). The fluorophenyl group may engage in hydrophobic interactions, while the triazole ring participates in hydrogen bonding .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics. The methoxybenzamide group may improve solubility but reduce blood-brain barrier permeability .

Q. Q5. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays). Discrepancies may arise from varying cell lines (e.g., HeLa vs. MCF-7) .

- Metabolite Analysis : LC-MS/MS identifies degradation products (e.g., oxidation of the thioether to sulfoxide) that may interfere with activity .

Q. Q6. How can solvent effects influence the compound’s reactivity in derivatization reactions?

Methodological Answer:

- Polar Protic Solvents (e.g., Ethanol) : Stabilize transition states in SN2 reactions but may protonate the triazole nitrogen, reducing nucleophilicity .

- Aprotic Solvents (e.g., DMF) : Enhance reaction rates in amide couplings by stabilizing carboxylate intermediates. However, DMF may compete as a nucleophile in thioether formation .

Q. Q7. What are the challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Continuous Flow Chemistry : Mitigate exothermic risks in triazole cyclization by using microreactors with precise temperature control (e.g., 70°C ± 2°C) .

- Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for large batches. Monitor for emulsion formation due to the amphiphilic triazole structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.